Ethylenediamine

Description

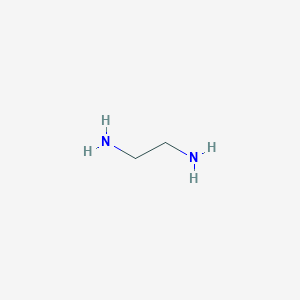

Structure

3D Structure

Properties

IUPAC Name |

ethane-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H8N2/c3-1-2-4/h1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIICEJLVQHRZGT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CN)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H8N2, Array, NH2CH2CH2NH2 | |

| Record name | ETHYLENEDIAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3407 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ETHYLENEDIAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0269 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | ethylenediamine | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Ethylenediamine | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

27308-78-7, Array | |

| Record name | Polyethylenediamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=27308-78-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethylenediamine [USP:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000107153 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID5021881 | |

| Record name | Ethylenediamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5021881 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

60.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Ethylenediamine appears as a clear colorless liquid with an ammonia-like odor. Flash point of 91 °F and a melting point of 47 °F. Corrosive to tissue. Vapors are heavier than air. Produces toxic oxides of nitrogen during combustion. Density 7.5 lb / gal. Used to make other chemicals and as a fungicide., Liquid, Colorless, viscous liquid with an ammonia-like odor; [NIOSH], COLOURLESS-TO-YELLOW HYGROSCOPIC LIQUID WITH PUNGENT ODOUR., Colorless, viscous liquid with an ammonia-like odor., Colorless, viscous liquid with an ammonia-like odor. [fungicide] [Note: A solid below 47 °F.] | |

| Record name | ETHYLENEDIAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3407 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,2-Ethanediamine | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethylenediamine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/480 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 1,2-Ethanediamine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031225 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | ETHYLENEDIAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0269 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | ETHYLENEDIAMINE (1,2-DIAMINOETHANE) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/58 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Ethylenediamine | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0269.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Boiling Point |

241 °F at 760 mmHg (EPA, 1998), 116-117 °C, 117.00 to 118.00 °C. @ 760.00 mm Hg, 117 °C, 241 °F | |

| Record name | ETHYLENEDIAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3407 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ETHYLENEDIAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/535 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1,2-Ethanediamine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031225 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | ETHYLENEDIAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0269 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | ETHYLENEDIAMINE (1,2-DIAMINOETHANE) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/58 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Ethylenediamine | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0269.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Flash Point |

93 °F (EPA, 1998), 93 °F, 104 °F (40 °C) CLOSED CUP, 150 °F (66 °C) OPEN CUP /ANHYDROUS 76%/, 110 °F (closed cup), 33.9 °C (open cup), 43.3 °C (closed cup), 34 °C c.c. | |

| Record name | ETHYLENEDIAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3407 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Ethylenediamine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/480 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | ETHYLENEDIAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/535 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ETHYLENEDIAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0269 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | ETHYLENEDIAMINE (1,2-DIAMINOETHANE) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/58 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Ethylenediamine | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0269.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Solubility |

greater than or equal to 100 mg/mL at 63 °F (NTP, 1992), Crystals; sublimes without melting; freely sol in water; practically insol in alc /Dihydrochloride/, Sol in benzene unless insufficiently dried; slightly sol in ether, SOL IN ALL PROPORTIONS IN ETHYL ALCOHOL; VERY SOL IN WATER, Water solubility = 1X10+6 mg/l, Miscible with water, oxygenated and aromatic solvents, 1000 mg/mL, Solubility in water: miscible, Miscible | |

| Record name | ETHYLENEDIAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3407 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ETHYLENEDIAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/535 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1,2-Ethanediamine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031225 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | ETHYLENEDIAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0269 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Ethylenediamine | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0269.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Density |

0.898 at 77 °F (EPA, 1998) - Less dense than water; will float, 0.898 @ 25 °C/4 °C, Saturated liquid density: 56.650 lb/cu ft; liquid heat capacity: 0.694 Btu/lb-F; saturated vapor pressure: 0.216 lb/sq in; saturated vapor density: 0.00228 lb/cu ft (all at 70 °F), Relative density (water = 1): 0.9, 0.91 | |

| Record name | ETHYLENEDIAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3407 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ETHYLENEDIAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/535 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ETHYLENEDIAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0269 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | ETHYLENEDIAMINE (1,2-DIAMINOETHANE) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/58 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Ethylenediamine | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0269.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Vapor Density |

2.07 (EPA, 1998) - Heavier than air; will sink (Relative to Air), 2.07 (AIR= 1), Relative vapor density (air = 1): 2.1, 2.07 | |

| Record name | ETHYLENEDIAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3407 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ETHYLENEDIAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/535 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ETHYLENEDIAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0269 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | ETHYLENEDIAMINE (1,2-DIAMINOETHANE) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/58 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Vapor Pressure |

10.7 mmHg at 68 °F (EPA, 1998), 12.1 [mmHg], 12.1 mm Hg @ 25 °C, Vapor pressure, kPa at 20 °C: 1.4, 11 mmHg | |

| Record name | ETHYLENEDIAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3407 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Ethylenediamine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/480 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | ETHYLENEDIAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/535 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ETHYLENEDIAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0269 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | ETHYLENEDIAMINE (1,2-DIAMINOETHANE) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/58 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Ethylenediamine | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0269.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Impurities |

The ammonia-dichloroethane reaction yields the entire family of ethyleneamines: EDA, DEDA, DETA, TETA, TEPA, PEHA and AEP. The percent yield of each amine is determined by the ratio of dichloroethene to ammonia. | |

| Record name | ETHYLENEDIAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/535 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Water-white liquid, Colorless, viscous liquid ... [Note: A solid below 47 degrees F]. | |

CAS No. |

107-15-3 | |

| Record name | ETHYLENEDIAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3407 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Ethylenediamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=107-15-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethylenediamine [USP:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000107153 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethylenediamine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14189 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Ethylene diamine | |

| Source | EPA Acute Exposure Guideline Levels (AEGLs) | |

| URL | https://www.epa.gov/aegl/ethylene-diamine-results-aegl-program | |

| Description | Acute Exposure Guideline Levels (AEGLs) are used by emergency planners and responders worldwide as guidance in dealing with rare, usually accidental, releases of chemicals into the air. https://www.epa.gov/aegl | |

| Record name | 1,2-Ethanediamine | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethylenediamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5021881 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethylenediamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.154 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Ethylenediamine | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/60V9STC53F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | ETHYLENEDIAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/535 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1,2-Ethanediamine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031225 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | ETHYLENEDIAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0269 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | ETHYLENEDIAMINE (1,2-DIAMINOETHANE) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/58 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | 1,2-Ethanediamine | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh-rtecs/KH82D818.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures. | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Melting Point |

46 °F (EPA, 1998), 8.5 °C, 11 °C, 47 °F | |

| Record name | ETHYLENEDIAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3407 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ETHYLENEDIAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/535 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1,2-Ethanediamine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031225 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | ETHYLENEDIAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0269 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | ETHYLENEDIAMINE (1,2-DIAMINOETHANE) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/58 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Ethylenediamine | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0269.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Core Chemical Structure and Bonding of Ethylenediamine

Abstract

This compound (IUPAC name: ethane-1,2-diamine) is a fundamental bifunctional organic compound, pivotal as a building block in chemical synthesis and as a potent bidentate ligand in coordination chemistry. This document provides a comprehensive technical overview of its chemical structure, the nature of its covalent and intermolecular bonding, and its conformational properties. It summarizes key quantitative data, details relevant experimental protocols for characterization and synthesis, and presents visual diagrams to elucidate structural and relational concepts. This guide is intended for professionals in research, chemical sciences, and drug development who utilize or study this compound and its derivatives.

Molecular Structure and Conformation

This compound, with the chemical formula C₂H₄(NH₂)₂, consists of a two-carbon ethylene (B1197577) backbone with a primary amine group (-NH₂) attached to each carbon atom. The molecule is characterized by sp³ hybridization at both the carbon and nitrogen atoms, leading to a tetrahedral geometry around each of these atoms.

A key feature of this compound's structure is its conformational flexibility due to rotation around the central C-C single bond. The most stable conformation is the gauche form, where the two amine groups are offset by a C-C-N-N dihedral angle of approximately 60-64°.[1][2] This conformation minimizes steric repulsion between the bulky amine groups while allowing for potential intramolecular hydrogen bonding. The trans (or anti) conformation, with a dihedral angle of 180°, is the next most stable form and is observed in certain bridged coordination complexes.[2] The cis conformation is energetically unfavorable due to significant steric hindrance.

The lone pair of electrons on each nitrogen atom is fundamental to this compound's chemical properties, conferring its basicity and its ability to act as a powerful Lewis base and chelating agent.

References

Physical properties of anhydrous ethylenediamine

An in-depth guide to the physical properties of anhydrous ethylenediamine, prepared for researchers, scientists, and professionals in drug development. This document provides a comprehensive overview of key physical data, detailed experimental methodologies, and essential safety protocols.

Introduction

Anhydrous this compound (IUPAC name: ethane-1,2-diamine) is a colorless, viscous liquid with an ammonia-like odor.[1][2] It is a versatile organic compound widely utilized as a building block in chemical synthesis, a ligand in coordination chemistry, and a key component in the production of pharmaceuticals, polymers, and chelating agents.[1] Its utility stems from its bifunctional nature, possessing two primary amine groups. A thorough understanding of its physical properties is paramount for its safe handling, application in experimental design, and process scale-up.

Physical Properties

The physical characteristics of anhydrous this compound have been extensively documented. The following tables summarize the key quantitative data from various sources.

General and Thermodynamic Properties

| Property | Value | Source(s) |

| Molecular Formula | C₂H₈N₂ | [3][4] |

| Molecular Weight | 60.10 g/mol | [1][3][4] |

| Appearance | Colorless to pale yellow, viscous, hygroscopic liquid | [5][6][7] |

| Odor | Ammonia-like | [2][6][7][8] |

| Melting Point | 8.5 °C to 11 °C | [3][5][6][8] |

| Boiling Point | 116 °C to 118 °C | [1][3][5][6][8] |

| pH | 12.2 (100g/L solution at 20°C) | [8] |

| Heat of Vaporization | 10510.5 gcal/gmol | [9] |

| Heat of Fusion | 89.81 cal/g | [9] |

Density and Refractive Index

| Property | Value | Conditions | Source(s) |

| Density | 0.899 g/mL | at 25 °C | [3][6][7][8] |

| ~0.898 g/cm³ | at room temperature | [7] | |

| Refractive Index (n_D) | 1.4565 | at 20 °C | [3][6][8][9] |

| 1.456 - 1.458 | Not specified | [10] |

Vapor Properties

| Property | Value | Conditions | Source(s) |

| Vapor Pressure | 10 mmHg to 12 mmHg | at 20-25 °C | [3][8] |

| 1.3 kPa | at 20 °C | [1] | |

| Vapor Density | 2.07 (Air = 1) | Not specified | [2][3][8] |

Safety and Flammability

| Property | Value | Source(s) |

| Flash Point | 38 °C to 93 °F (closed cup) | [3][8] |

| Autoignition Temperature | 385 °C to 716 °F | [1][3][8] |

| Explosive Limits | Lower: 2-16% (V) | [3][8] |

| Upper: 16% (V) | [3] |

Solubility

| Solvent | Solubility | Source(s) |

| Water | Miscible | [1][6][8] |

| Ethanol (B145695) | Soluble | [6][8] |

| Diethyl Ether | Miscible | [11] |

Experimental Protocols for Property Determination

The following sections detail the methodologies for measuring key physical properties of anhydrous this compound. These protocols are based on standard laboratory techniques and established standards such as those from ASTM International.

Determination of Boiling Point (Thiele Tube Method)

The boiling point is determined as the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure. The Thiele tube method is a common and efficient technique for this measurement on a small scale.

Apparatus:

-

Thiele tube

-

High-temperature thermometer (e.g., mercury or digital)

-

Small test tube (e.g., 10 x 75 mm)

-

Capillary tube (sealed at one end)

-

Heat-resistant rubber band or wire for attaching the test tube to the thermometer

-

Heating oil (e.g., mineral oil or silicone oil)

-

Bunsen burner or heating mantle

-

Anhydrous this compound sample

Procedure:

-

Add a small amount (0.5-1 mL) of anhydrous this compound to the small test tube.

-

Place the capillary tube into the test tube with the open end submerged in the liquid.

-

Attach the test tube to the thermometer, ensuring the sample is level with the thermometer bulb.

-

Place the thermometer and attached tube into the Thiele tube, which is filled with heating oil to a level above the side arm.

-

Gently heat the side arm of the Thiele tube with a Bunsen burner or heating mantle. This design promotes convection currents, ensuring uniform heating of the oil.

-

As the temperature rises, air trapped in the capillary tube will be expelled, seen as a slow stream of bubbles.

-

Continue heating until a continuous and rapid stream of bubbles emerges from the capillary tube. This indicates that the vapor pressure of the sample has exceeded the atmospheric pressure.

-

Remove the heat source and allow the apparatus to cool slowly.

-

The boiling point is the temperature at which the stream of bubbles ceases and the liquid is just drawn back into the capillary tube. Record this temperature.

-

For accuracy, repeat the measurement at least twice and average the results.

Determination of Density (Pycnometer Method)

Density is the mass per unit volume of a substance. A pycnometer, a flask with a precise volume, is commonly used for accurate density measurements of liquids. This method is in line with the principles of ASTM D1475.[4]

Apparatus:

-

Pycnometer (e.g., 10 mL or 25 mL) with a stoppered capillary

-

Analytical balance (accurate to ±0.0001 g)

-

Constant temperature water bath

-

Anhydrous this compound sample

-

Distilled water (for calibration)

-

Acetone (B3395972) (for cleaning and drying)

Procedure:

-

Calibration of Pycnometer:

-

Thoroughly clean and dry the pycnometer and its stopper.

-

Weigh the empty, dry pycnometer (m_empty).

-

Fill the pycnometer with distilled water and insert the stopper, allowing excess water to exit through the capillary.

-

Place the filled pycnometer in a constant temperature water bath (e.g., 25 °C) until it reaches thermal equilibrium.

-

Remove the pycnometer, carefully dry the exterior, and weigh it (m_water).

-

The volume of the pycnometer (V) can be calculated using the density of water (ρ_water) at the specific temperature: V = (m_water - m_empty) / ρ_water.

-

-

Measurement of this compound Density:

-

Empty, clean, and dry the pycnometer.

-

Fill the pycnometer with anhydrous this compound and insert the stopper.

-

Equilibrate the filled pycnometer in the constant temperature water bath.

-

Remove, dry the exterior, and weigh the pycnometer filled with the sample (m_sample).

-

The density of the this compound (ρ_sample) is calculated as: ρ_sample = (m_sample - m_empty) / V.

-

Determination of Refractive Index (Abbe Refractometer)

The refractive index is a dimensionless number that describes how light propagates through a substance. It is a characteristic property and can be used to identify a substance and assess its purity. The Abbe refractometer is a standard instrument for this measurement, following principles outlined in ASTM D1218 and D1747.

Apparatus:

-

Abbe refractometer

-

Constant temperature water bath connected to the refractometer prisms

-

Light source (typically built into the refractometer)

-

Anhydrous this compound sample

-

Dropper or pipette

-

Soft lens tissue

-

Ethanol or acetone for cleaning

Procedure:

-

Turn on the refractometer and the circulating water bath, setting it to the desired temperature (e.g., 20 °C). Allow the instrument to stabilize.

-

Using a clean dropper, place a few drops of anhydrous this compound onto the surface of the measuring prism.

-

Close the illuminating prism gently to spread the liquid into a thin film.

-

Look through the eyepiece and adjust the coarse and fine adjustment knobs until the field of view shows a distinct light and dark boundary.

-

If a colored band is visible at the boundary, adjust the compensator dial until the boundary is a sharp, achromatic line.

-

Align the sharp boundary line with the crosshairs in the eyepiece.

-

Read the refractive index value from the instrument's scale.

-

After the measurement, clean the prisms thoroughly with a soft tissue moistened with ethanol or acetone.

Visualizations

The following diagrams illustrate key workflows and logical relationships relevant to the handling and analysis of anhydrous this compound.

Safety, Handling, and Storage

Anhydrous this compound is a corrosive and flammable liquid that requires careful handling.[12][13]

-

Personal Protective Equipment (PPE): Always handle anhydrous this compound in a well-ventilated area, preferably within a chemical fume hood.[12] Essential PPE includes chemical-resistant gloves (e.g., nitrile or neoprene), safety goggles, and a lab coat.[14][15][16][17][18]

-

Storage: Store in a cool, dry, and well-ventilated area away from sources of ignition.[12][19][20] Containers should be kept tightly closed to prevent absorption of moisture and carbon dioxide from the air, which can lead to the formation of nonvolatile carbonate.[9][12] It is incompatible with strong acids, oxidizing agents, and chlorinated organic compounds.[12][21]

-

Spill Response: In case of a small spill, contain the liquid with an inert absorbent material such as vermiculite (B1170534) or sand.[22][23] Collect the material in a sealed container for proper hazardous waste disposal.[22][23] For larger spills, evacuate the area and follow institutional emergency procedures.[24][25]

-

First Aid: In case of skin contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[25] For eye contact, flush with water for at least 15 minutes and seek immediate medical attention.[25] If inhaled, move to fresh air.[25]

This guide provides a foundational understanding of the physical properties of anhydrous this compound. For all laboratory work, users must consult the most current Safety Data Sheet (SDS) and adhere to all institutional and regulatory safety guidelines.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound (1,2-DIAMINOETHANE) | Occupational Safety and Health Administration [osha.gov]

- 3. This compound ReagentPlus , = 99 107-15-3 [sigmaaldrich.com]

- 4. This compound [webbook.nist.gov]

- 5. This compound- Definition, Characters- British Pharmacopoeia 2025 [nhathuocngocanh.com]

- 6. chembk.com [chembk.com]

- 7. ethylene diamine density - HPMC manufacturer [hpmcmanufacturer.com]

- 8. 107-15-3 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 9. This compound | C2H8N2 | CID 3301 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. This compound, CAS No. 107-15-3 | Complexing Agents | Complexometry | Inorganic & Analytical Reagents | Chemicals | Carl ROTH - International [carlroth.com]

- 11. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

- 12. ehs.princeton.edu [ehs.princeton.edu]

- 13. nouryon.com [nouryon.com]

- 14. epa.gov [epa.gov]

- 15. Protective Equipment - American Chemistry Council [americanchemistry.com]

- 16. sams-solutions.com [sams-solutions.com]

- 17. hazmatschool.com [hazmatschool.com]

- 18. youtube.com [youtube.com]

- 19. nydairyadmin.cce.cornell.edu [nydairyadmin.cce.cornell.edu]

- 20. 1910.111 - Storage and handling of anhydrous ammonia. | Occupational Safety and Health Administration [osha.gov]

- 21. ASTM D445 | Anton Paar Wiki [wiki.anton-paar.com]

- 22. ut.edu [ut.edu]

- 23. Chemical Spill Procedures - Environmental Health & Safety [ehs.utoronto.ca]

- 24. Chemical Spill - Emergency Procedures | Miami University [miamioh.edu]

- 25. Chemical Exposure and Spill Response Procedures | New Mexico State University [safety.nmsu.edu]

Synthesis of Ethylenediamine from Ethylene Glycol and Urea: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis of ethylenediamine from ethylene (B1197577) glycol and urea (B33335). This method, while less common in large-scale industrial production compared to the catalytic amination of ethylene glycol with ammonia (B1221849), presents a viable laboratory-scale alternative. This document outlines the core chemical transformations, detailed experimental protocols, and quantitative data compiled from various sources.

Introduction

This compound is a crucial building block in chemical synthesis, widely used in the production of chelating agents, pharmaceuticals, and polymers.[1] While the dominant industrial synthesis routes involve the ammonolysis of 1,2-dichloroethane (B1671644) or the catalytic amination of ethylene glycol with ammonia, the use of urea as a nitrogen source offers an alternative pathway.[2][3][4] This route typically proceeds in two main stages: the initial reaction of ethylene glycol and urea to form an intermediate, followed by the conversion of this intermediate to this compound.

Reaction Pathways

The synthesis of this compound from ethylene glycol and urea is not a direct, one-pot reaction. It involves the formation of an intermediate, which is then subjected to further reaction to yield the final product. Two primary pathways are described in the literature:

-

Pathway A: Formation and Hydrolysis of a Polymeric Intermediate: In this pathway, ethylene glycol and urea are heated together, leading to the formation of a resinous or glassy polymer.[5][6] This polymer is then hydrolyzed, typically under basic conditions, to produce this compound.

-

Pathway B: Formation and Pyrolysis of 2-Imidazolidinone (Ethyleneurea): This pathway involves the fusion of ethylene glycol and urea to form 2-imidazolidinone (also known as ethyleneurea).[7] This cyclic urea derivative is then pyrolyzed to yield this compound.

The overall chemical transformation can be visualized as follows:

Caption: Overall reaction scheme for the synthesis of this compound from ethylene glycol and urea.

Experimental Protocols

The following sections detail the experimental procedures for the synthesis of this compound from ethylene glycol and urea, based on available literature.

This initial step involves the reaction of ethylene glycol with an excess of urea at elevated temperatures.

Protocol:

-

Combine ethylene glycol and urea in a suitable reaction vessel. A molar ratio of 4 moles of urea to 1 mole of ethylene glycol has been reported.[5]

-

Heat the mixture gradually. The temperature is typically ramped from 150°C to 240°C over several hours.[6]

-

During heating, ammonia and carbon dioxide will be evolved.[6]

-

Continue heating for a specified duration, for example, 7 hours.[5]

-

After the reaction is complete, the hot, liquid product is poured onto a dish to cool, resulting in a brittle, glassy, or resinous solid.[5][6]

-

The solid intermediate can then be powdered for use in the subsequent step.[5]

Caption: Workflow for the formation of the intermediate from ethylene glycol and urea.

Two primary methods have been described for converting the intermediate to this compound: basic hydrolysis and pyrolysis.

3.2.1. Basic Hydrolysis

-

The powdered intermediate is mixed with water and a strong base, such as sodium hydroxide (B78521) (NaOH).[5] A 2:1 molar ratio of NaOH to the repeating unit of the polymer (assuming it is imidazolidone) has been used.[5]

-

The mixture is refluxed for several hours (e.g., 3 hours or longer).[5]

-

After reflux, the resulting solution is filtered and then distilled to obtain a crude aqueous solution of this compound and ammonia.[5]

-

Further purification involves acidification of the distillate with hydrochloric acid (HCl), evaporation of the solvent, basification with NaOH to liberate the free amine, and fractional distillation.[5]

3.2.2. Pyrolysis

-

The intermediate, assumed to be 2-imidazolidinone, is subjected to pyrolysis.[7]

-

The pyrolysis is conducted at elevated temperatures, leading to the decomposition of the intermediate and the formation of this compound.

-

A significant byproduct of this process is ammonium (B1175870) carbonate, which can co-distill and cause blockages in the condenser.[7] This necessitates carrying out the reaction in small batches and not driving it to completion.[7]

Caption: Alternative workflows for the conversion of the intermediate to this compound.

Quantitative Data

The following table summarizes the quantitative data available for the synthesis of this compound from ethylene glycol and urea. It is important to note that the reported yields are often low, and the methods may not be fully optimized.

| Parameter | Value | Source |

| Intermediate Formation | ||

| Reactant Ratio (Urea:Ethylene Glycol) | 4:1 (molar) | [5] |

| Temperature Range | 150°C to 240°C | [6] |

| Reaction Time | 7 hours | [5] |

| This compound Synthesis (via Hydrolysis) | ||

| Overall Yield | 18% | [5] |

| Hydrolysis Conditions | Reflux with 2 equivalents of NaOH for 3+ hours | [5] |

| Final Product Concentration (Aqueous) | 20% (determined by titration) | [5][8] |

| This compound Synthesis (via Hydrolysis of Ethyleneurea Intermediate) | ||

| Yield of Ethyleneurea from Ethylene Glycol and Urea | 47% | [9] |

| Hydrolysis of Ethyleneurea at high temperature (300°C+) | This compound obtained | [9] |

Byproducts and Purification

The synthesis of this compound from ethylene glycol and urea can produce several byproducts that necessitate careful purification of the final product.

-

Ammonia: Ammonia is evolved during the formation of the intermediate and is also present in the crude distillate after hydrolysis.[5][6] It can be removed by refluxing the basified solution before the final fractional distillation.[5]

-

Carbon Dioxide: Carbon dioxide is also a gaseous byproduct of the initial reaction.[6]

-

Ammonium Carbonate: In the pyrolysis route, ammonium carbonate is a significant byproduct that can sublime and clog the distillation apparatus.[7]

-

Unreacted Starting Materials: The crude product may contain unreacted ethylene glycol.

-

Water: Water is used as a solvent during hydrolysis and needs to be removed during purification.

Purification typically involves a series of acid-base extractions and fractional distillation to isolate pure this compound.[5]

Alternative Catalytic Amination

For comparison, the direct catalytic amination of ethylene glycol with ammonia is a more established and efficient method for this compound synthesis. This process is typically carried out using various catalysts.

| Catalyst | Temperature (°C) | Pressure (MPa) | Ethylene Glycol Conversion (%) | This compound Selectivity (%) | Source |

| Co-Cu/γ-Al₂O₃ | 200 | 4 | 54.4 | 24.7 (yield) | [2] |

| NiO/CuO/Al₂O₃ | 180 | 0.6 | - | 56.7 | [10] |

| Ionic Liquid/Metal Complex | 250 | 14 | 92 | 85 | [2][3] |

This data highlights that the direct amination route can achieve higher selectivities and conversions under optimized conditions.

Conclusion

The synthesis of this compound from ethylene glycol and urea is a feasible, albeit lower-yielding, alternative to the more common industrial methods. It involves a two-step process of forming a polymeric or cyclic urea intermediate, followed by hydrolysis or pyrolysis. While the experimental protocols are relatively straightforward for a laboratory setting, careful control of reaction conditions and rigorous purification are necessary to obtain a pure product. For researchers and professionals in drug development, this method may be of interest for small-scale synthesis or when exploring alternative synthetic pathways. However, for larger-scale production, the direct catalytic amination of ethylene glycol with ammonia remains the more efficient and economical choice.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Green Catalytic Synthesis of this compound from Ethylene Glycol and Monoethanolamine: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Sciencemadness Discussion Board - Preparation of ethylene diamine from glycol and urea (via imidazolidone type polymer) - Powered by XMB 1.9.11 [sciencemadness.org]

- 6. scribd.com [scribd.com]

- 7. Reddit - The heart of the internet [reddit.com]

- 8. youtube.com [youtube.com]

- 9. sciencemadness.org [sciencemadness.org]

- 10. Synthesis of this compound by Catalytic Ammoniation of Ethylene Glycol [yyhx.ciac.jl.cn]

Industrial production of ethylenediamine via dichloroethane

An In-depth Technical Guide to the Industrial Production of Ethylenediamine via the Dichloroethane Process

Introduction

This compound (EDA), a colorless liquid with an ammonia-like odor, is a foundational building block in the chemical industry.[1][2] It is the simplest of the polyethylene (B3416737) amines and is utilized extensively in the synthesis of chelating agents like EDTA, fungicides, pharmaceuticals, and as a curing agent for epoxy resins.[2][3][4] In 1998, global production was approximately 500,000 tonnes, underscoring its industrial significance.[1][2] While several synthetic routes exist, including the reaction of ethanolamine (B43304) and ammonia (B1221849), the dominant industrial method remains the reaction of 1,2-dichloroethane (B1671644) (EDC) with ammonia.[1][3][5] This process, often referred to as the EDC process, involves a high-pressure, high-temperature reaction followed by a series of neutralization and purification steps.[1][5][6] This guide provides a detailed technical overview of the EDC process for producing this compound, tailored for researchers, scientists, and drug development professionals.

Core Chemistry and Reaction Mechanism

The industrial synthesis of this compound from 1,2-dichloroethane is a nucleophilic substitution reaction. The process can be broken down into two primary chemical stages: ammonolysis and neutralization.

-

Ammonolysis: 1,2-dichloroethane is treated with a large excess of ammonia in an aqueous medium under elevated temperature and pressure.[1][6] The ammonia acts as a nucleophile, displacing the chloride ions on the dichloroethane molecule. This reaction generates hydrogen chloride (HCl), which immediately reacts with the basic amine groups to form amine hydrochlorides.[1]

-

Primary Reaction: ClCH₂CH₂Cl + 2 NH₃ → H₃N⁺CH₂CH₂N⁺H₃ + 2Cl⁻

-

-

Formation of Byproducts: The initial product, this compound, still possesses nucleophilic amine groups. These can further react with dichloroethane, leading to the formation of a series of higher molecular weight polyethylene amines, such as Diethylenetriamine (DETA) and Triethylenetetramine (TETA), as well as cyclic byproducts like piperazine (B1678402) (PIP).[1][5] The product distribution is highly dependent on the reaction conditions, particularly the molar ratio of ammonia to dichloroethane.

-

Neutralization: The mixture of amine hydrochlorides is then treated with a strong base, typically sodium hydroxide (B78521) (NaOH), to liberate the free amines and produce sodium chloride (NaCl) as a salt byproduct.[1][5]

-

Neutralization Reaction: H₃N⁺CH₂CH₂N⁺H₃ + 2Cl⁻ + 2 NaOH → H₂NCH₂CH₂NH₂ + 2 NaCl + 2 H₂O

-

The overall simplified reaction is often represented as: ClCH₂CH₂Cl + 4 NH₃ → H₂NCH₂CH₂NH₂ + 2 NH₄Cl[2]

Industrial Process Workflow

The commercial production of this compound via the EDC route is a continuous process involving several key unit operations. The process is designed to handle corrosive materials at high temperatures and pressures and to efficiently separate a complex mixture of products.

-

Feed Preparation & Reaction: Liquid 1,2-dichloroethane and a significant molar excess of aqueous ammonia are continuously fed into a high-pressure reactor, which is typically a tubular or plug flow reactor.[5][7] The mixture is heated to the target reaction temperature to facilitate the ammonolysis reaction.

-

Ammonia Stripping: The effluent from the reactor, containing amine hydrochlorides, unreacted ammonia, and byproducts, is sent to a stripper to remove and recycle the excess ammonia.[7]

-

Neutralization: The ammonia-stripped stream is then mixed with a concentrated sodium hydroxide solution in a neutralization vessel. This step converts the amine hydrochlorides to free amines.[5][7]

-

Salt Removal: The resulting mixture is a slurry containing the organic amine products and an aqueous solution saturated with sodium chloride. This stream is fed to an evaporator or crystallizer where water is boiled off, causing the sodium chloride to precipitate.[5] The solid salt is then removed via filtration or centrifugation.

-

Purification Train: The crude amine mixture, now largely free of salt, enters a series of distillation columns for purification.

-

Dehydration: Water is removed, often requiring special considerations due to the formation of an azeotrope with this compound.[8][9]

-

Fractional Distillation: A train of columns operating under vacuum separates the individual polyethylene amines based on their boiling points. This compound, being the lightest product, is collected from the top of the first column, while DETA, TETA, and other heavier polyamines are collected from subsequent columns.[1]

-

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound [chemeurope.com]

- 3. CN103752345A - Catalyst for preparing this compound - Google Patents [patents.google.com]